Prunin
CAS No.: 529-55-5
Cat. No.: VC21355000
Molecular Formula: C21H22O10
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 529-55-5 |
---|---|
Molecular Formula | C21H22O10 |
Molecular Weight | 434.4 g/mol |
IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-6,14,16,18-24,26-28H,7-8H2/t14?,16-,18-,19+,20-,21?/m1/s1 |
Standard InChI Key | DLIKSSGEMUFQOK-TUYHZEGRSA-N |
Isomeric SMILES | C1C(OC2=CC(=CC(=C2C1=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O |
SMILES | C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |
Canonical SMILES | C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |
Melting Point | Mp 225 ° |
Chemical Structure and Properties
Prunin (CAS 529-55-5) belongs to the class of compounds known as flavonoid-7-o-glycosides, which are phenolic compounds containing a flavonoid moiety O-glycosidically linked to a carbohydrate moiety at the C7-position . It is the glycoside form of naringenin and is characterized by its bitter taste . The compound has been identified as a potential biomarker for the consumption of certain foods including almonds, garden tomatoes, peaches, and pine nuts .
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of Prunin
Property | Information |
---|---|
Chemical Formula | C21H22O10 |
CAS Number | 529-55-5 |
IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-1-benzopyran-4-one |
Molecular Weight | 434.3934 g/mol |
Monoisotopic Molecular Weight | 434.121296924 |
Solubility | Slightly soluble in water |
Acidity | Very weakly acidic |
Taste | Bitter |
Physical State | Solid |
Prunin possesses a flavanone structure with a glucose moiety attached at the C7 position. The molecule contains multiple hydroxyl groups that contribute to its biological activities through hydrogen bonding with cellular targets . As a flavonoid glycoside, prunin demonstrates better water solubility compared to its aglycone counterpart (naringenin), which affects its bioavailability and pharmacokinetic properties.
Structural Classification
Table 2: Structural Classification of Prunin
Classification Level | Category |
---|---|
Kingdom | Organic compounds |
Super Class | Phenylpropanoids and polyketides |
Class | Flavonoids |
Sub Class | Flavonoid glycosides |
Direct Parent | Flavonoid-7-O-glycosides |
Molecular Framework | Aromatic heteropolycyclic compounds |
Natural Sources and Occurrence
Prunin is distributed across various plant sources, particularly within the Prunus genus and citrus fruits. The compound serves as a phytochemical defense mechanism and contributes to the taste profile of several foods.
Major Natural Sources
Table 3: Natural Sources of Prunin
The presence and concentration of prunin vary significantly between plant tissues and developmental stages. In Prunus davidiana stems, prunin has been identified as the predominant flavonoid, which has contributed to the traditional use of this plant in various medicinal applications .
Biological Activities
Antiviral Properties
Prunin has demonstrated significant antiviral activity, particularly against enteroviruses. Research has identified prunin as a potent inhibitor of human enterovirus A71 (HEVA71), which causes hand, foot, and mouth disease (HFMD) .
The primary antiviral mechanism of prunin involves targeting the internal ribosome entry site (IRES) of HEVA71, which is crucial for viral protein synthesis . By disrupting this process, prunin effectively inhibits viral replication without significantly affecting normal cellular protein production. This selectivity makes it a promising candidate for antiviral therapy.
Table 4: Antiviral Spectrum of Prunin
Anti-diabetic Properties
Prunin exhibits promising anti-diabetic properties through multiple mechanisms of action. Studies have demonstrated that prunin from Prunus davidiana stems significantly improves hyperglycemia and hyperlipidemia in streptozotocin-induced diabetic rats .
The compound exerts its anti-diabetic effects primarily through:
-
Inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling
-
Inhibition of α-glucosidase, which delays carbohydrate digestion and glucose absorption
-
Suppression of peroxynitrite-mediated tyrosine nitration, reducing oxidative stress
-
Stimulation of glucose uptake in insulin-resistant hepatocytes
Table 5: Anti-diabetic Activity Parameters of Prunin
The competitive inhibition of PTP1B by prunin is particularly significant, as it directly enhances insulin receptor signaling pathways, thereby improving insulin sensitivity. Molecular docking simulations have revealed that prunin selectively inhibits PTP1B by targeting its active site with high binding affinity .
Research Findings and Molecular Mechanisms
In Vivo Efficacy in Disease Models
Prunin has demonstrated remarkable efficacy in animal models of disease:
Table 6: In Vivo Efficacy of Prunin
Disease Model | Animal Model | Outcome | Reference |
---|---|---|---|
HEVA71 infection | BALB/c mice | Reduced clinical symptoms and mortality | |
Diabetes | Streptozotocin-induced diabetic rats | Improved hyperglycemia and hyperlipidemia |
These positive outcomes in animal models underscore prunin's potential as a therapeutic agent for both viral infections and metabolic disorders. The efficacy in reducing HEVA71-associated mortality is particularly promising for the development of treatments for hand, foot, and mouth disease, which currently lacks effective antiviral therapy .
Structure-Activity Relationships
Understanding the structure-activity relationships of prunin is crucial for developing more potent derivatives or analogs. The glycosylation at the C7 position appears to be important for its biological activities, differentiating it from its aglycone naringenin.
A notable derivative is Prunin 6''-O-gallate (C28H26O14), which has a molecular weight of 586.5 g/mol and is formed by the addition of a galloyl group to the 6'' position of the glucose moiety in prunin . This modification may alter the compound's bioactivity and pharmacokinetic properties, potentially enhancing certain biological effects.
Pharmaceutical Applications and Future Directions
Challenges and Future Research Needs
Despite its promising biological activities, several challenges remain in the development of prunin-based therapeutics:
-
Bioavailability and pharmacokinetics: As a flavonoid glycoside, prunin may face challenges related to absorption, distribution, metabolism, and excretion
-
Mechanism of action: Further elucidation of molecular targets and signaling pathways
-
Structure optimization: Development of more potent and selective derivatives
-
Safety and toxicity profiles: Comprehensive evaluation in preclinical and clinical settings
Future research should focus on addressing these challenges while exploring additional therapeutic applications based on prunin's diverse biological activities.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume